2,5-Dibromothiophene

Vue d'ensemble

Description

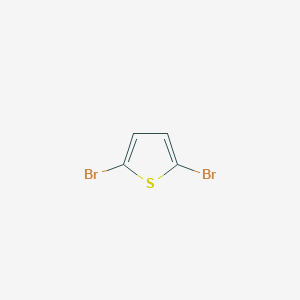

2,5-Dibromothiophene (C₄H₂Br₂S, molecular weight 241.94 g/mol) is a brominated heterocyclic compound widely used in organic synthesis, materials science, and nanotechnology. Its structure features bromine atoms at the 2- and 5-positions of the thiophene ring, enabling regioselective cross-coupling reactions and applications in polymer chemistry. Commercial availability (~$76/500g) and cost-effectiveness make it a preferred reagent compared to iodinated analogs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,5-Dibromothiophene can be synthesized through the bromination of thiophene. One common method involves the addition of bromine in hydrobromic acid to thiophene, resulting in high yields of this compound . Another method includes the use of bromine in the presence of a solvent like benzene .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the bromination process .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Dibromothiophene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in halogen dance reactions, where the bromine atoms can be rearranged or substituted.

Polymerization: It polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly(2,5-thienylene).

Cross-Coupling Reactions: It is used in Suzuki and Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nickel and Palladium Catalysts: Used in polymerization and cross-coupling reactions.

Bromine and Hydrobromic Acid: Used in the initial bromination of thiophene.

Major Products Formed:

Poly(2,5-thienylene): Formed through polymerization.

Various Substituted Thiophenes: Formed through cross-coupling reactions.

Applications De Recherche Scientifique

Materials Science

Organic Electronics

2,5-Dibromothiophene serves as a building block in the synthesis of conjugated polymers and oligomers used in organic electronic devices. These materials are essential for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The compound's ability to form stable π-conjugated systems enhances the electronic properties of the resultant materials, making them suitable for high-performance applications .

Polymer Synthesis

The compound is frequently employed in reactions such as the Suzuki-Miyaura cross-coupling reaction to synthesize thiophene-based polymers. These polymers exhibit desirable electronic and optical properties, which are crucial for developing advanced materials in electronics and photonics .

Pharmaceutical Research

Drug Development

In medicinal chemistry, this compound has been utilized as an intermediate in the synthesis of various bioactive compounds. Its derivatives have shown potential in developing anti-inflammatory and anticancer agents. The bromine substituents enhance the reactivity of the thiophene ring, allowing for diverse functionalization that can lead to compounds with improved therapeutic profiles .

Case Studies

Research has demonstrated that compounds derived from this compound exhibit significant biological activity. For instance, studies have highlighted its role in synthesizing novel agents that target specific pathways involved in cancer cell proliferation and inflammation .

Green Chemistry

Process Intensification

The application of this compound in green chemistry emphasizes sustainable practices in chemical synthesis. The compound has been involved in processes that utilize intensified reactor technologies to minimize energy consumption and waste generation during chemical reactions. This aligns with the principles of green chemistry by enhancing efficiency while reducing environmental impact .

Catalytic Reactions

Recent advancements have focused on using this compound in catalytic systems that promote selective reactions under mild conditions. This approach not only improves yields but also reduces the need for hazardous reagents and solvents, showcasing a commitment to sustainable chemical practices .

Data Summary Table

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Materials Science | Organic electronics (OLEDs, OPVs) | Enhanced electronic properties |

| Polymer synthesis | High-performance materials | |

| Pharmaceutical Research | Drug development | Potential anti-inflammatory and anticancer agents |

| Green Chemistry | Process intensification | Reduced energy consumption and waste |

| Catalytic reactions | Improved selectivity and sustainability |

Mécanisme D'action

The mechanism of action of 2,5-dibromothiophene in various reactions involves the activation of the bromine atoms, which can participate in electrophilic substitution or cross-coupling reactions. The presence of bromine atoms makes the thiophene ring more reactive towards nucleophiles and catalysts, facilitating the formation of new bonds and polymers .

Comparaison Avec Des Composés Similaires

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

2,5-Dibromothiophene exhibits superior reactivity in Suzuki-Miyaura and direct arylation reactions compared to other dihalothiophenes:

Mechanistic Insights :

- Bromine’s moderate electronegativity balances reactivity and stability, unlike iodine, which can lead to side reactions .

- Methyl-substituted derivatives (e.g., 2,5-dibromo-3-methylthiophene) require optimized conditions due to steric effects .

Cost and Commercial Viability

Advantage : this compound’s low cost and ease of removal (via filtration) make it ideal for large-scale processes .

Thermal and Solubility Properties

Note: Alkyl-substituted analogs (e.g., hexyl derivatives) reduce crystallinity in polymers but lower reaction efficiency .

Activité Biologique

2,5-Dibromothiophene is a compound that has attracted attention in the fields of medicinal chemistry and materials science due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its anti-tumor, anti-thrombolytic, and antimicrobial activities. The information is drawn from various research studies and reviews.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a thiophene ring substituted at the 2 and 5 positions with bromine atoms. This structure contributes to its reactivity and biological activity. The presence of bromine atoms can enhance the electron-withdrawing properties of the compound, potentially influencing its interaction with biological targets.

1. Anti-Tumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-tumor properties. For instance, in vitro assays revealed that some synthesized thiophene derivatives showed promising results against various cancer cell lines:

- IC50 Values :

- 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene: IC50 = 16 μM against 4T1 cells.

- 2,5-bis(4-methylphenyl)-3-hexylthiophene: IC50 = 26.2 μM against MCF-7 cells.

These values indicate that certain derivatives are more effective than standard chemotherapeutic agents like Cisplatin (IC50 = 48 μM) .

2. Anti-Thrombolytic Activity

The anti-thrombolytic potential of this compound was assessed through thrombolysis experiments. Compounds derived from it exhibited varying degrees of thrombolytic activity:

- Highest % Lysis :

- Compound with bromine substituents showed a maximum lysis percentage of 53.12%, compared to streptokinase (100% lysis).

This activity is attributed to the electron-withdrawing effects of the bromine groups which enhance the compound's ability to interact with fibrin clots .

3. Antimicrobial Activity

Several studies have explored the antimicrobial properties of thiophene derivatives. Specifically, derivatives of this compound have shown effectiveness against various bacterial strains:

- Efficacy Against Bacteria :

- The compound demonstrated significant inhibition against E. coli and Pseudomonas aeruginosa.

This suggests potential applications in developing new antimicrobial agents .

Case Study: Synthesis and Evaluation

A notable study synthesized several thiophene derivatives including this compound and evaluated their biological activities:

- Synthesis Method : The compounds were synthesized via Suzuki cross-coupling reactions.

- Biological Evaluation : The synthesized compounds were subjected to anti-tumor and antimicrobial assays, revealing promising results for therapeutic applications .

Data Tables

Q & A

Q. Basic: What are the common synthetic routes for 2,5-Dibromothiophene, and how can reaction selectivity be optimized?

This compound is typically synthesized via direct bromination of thiophene. A solvent-free method using brominating agents (e.g., Br₂ or NBS) under controlled conditions achieves high selectivity (up to 88%) for the 2,5-dibromo derivative . Key factors influencing selectivity include:

- Reaction time : Extremely fast reactions (<1 second) minimize side products.

- Mixing efficiency : Microfluidic mixers enhance selectivity compared to traditional T-junction setups due to improved reagent contact .

- Temperature : Moderate temperatures (e.g., 40–60°C) prevent over-bromination.

Q. Basic: How can Suzuki-Miyaura cross-coupling reactions with this compound be optimized?

Optimization involves systematic variation of parameters using Design of Experiments (DoE) approaches:

- Catalyst : Pd(PPh₃)₄ (1.5 mol%) is commonly used for coupling with boronic esters .

- Solvent system : 1,4-Dioxane/water mixtures (e.g., 4:1 vol/vol) balance solubility and reactivity .

- Base : KOH (4 eq.) improves yield by enhancing transmetalation .

- Phase transfer catalysts (PTCs) : Tetrabutylammonium nitrate (TBANP) increases interfacial reactivity in biphasic systems .

Q. Advanced: What electrochemical characterization methods are suitable for studying this compound derivatives?

Cyclic voltammetry (CV) reveals redox behavior critical for applications in conductive polymers. Key findings include:

- Reduction potentials : this compound shows a first reduction peak at -1.54 V (Ag/Ag⁺) and -1.76 V (Au), influenced by electron-withdrawing bromine substituents .

- Peak splitting : Observed in bithiophene derivatives due to electronic interactions between α-bithiophene backbones .

- Substituent effects : Electron-donating groups shift reduction potentials to more negative values, altering charge transport properties .

Q. Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations model transition states to predict regioselectivity and activation barriers:

- Bond dissociation energies (BDEs) : Bromine at the 2- and 5-positions has lower BDEs, favoring oxidative addition in Pd-catalyzed couplings .

- Steric effects : Simulations show that bulky substituents on boronic esters hinder coupling at the 3-position, preserving 2,5-selectivity .

Q. Basic: What purification methods are effective for isolating this compound from reaction mixtures?

- Column chromatography : Silica gel with hexane/ethyl acetate (9:1) effectively separates this compound from mono-brominated byproducts .

- Recrystallization : Ethanol or methanol recrystallization removes unreacted thiophene or dibromothiophene isomers .

- Challenges : Residual starting materials (e.g., 2-bromothiophene) require multiple purification steps due to similar polarity .

Q. Advanced: Why does this compound not undergo halogen dance rearrangements under standard conditions?

Unlike brominated pyrroles or other thiophene derivatives, this compound lacks the steric and electronic driving force for halogen dance. The 2,5-substitution pattern stabilizes the molecule through symmetrical resonance, disfording migration to 2,3-positions. No literature reports confirm such rearrangements .

Q. Basic: What safety precautions are necessary when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- Storage : Keep in airtight containers away from light and moisture to prevent decomposition .

Q. Advanced: How do substituents on this compound influence its electronic properties in polymer synthesis?

Propriétés

IUPAC Name |

2,5-dibromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2S/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVDUUXRXJTAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73061-85-5 | |

| Record name | Thiophene, 2,5-dibromo-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73061-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3062863 | |

| Record name | Thiophene, 2,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,5-Dibromothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | 2,5-Dibromothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3141-27-3 | |

| Record name | 2,5-Dibromothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3141-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIBROMOTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2,5-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIBROMOTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0033K8CXM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.